![molecular formula C17H22BBrO2 B14780753 2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-Bromophenyl)bicyclo[111]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of bicyclo[111]pentane derivatives These derivatives are known for their unique structural properties, which include a highly strained bicyclic framework
Méthodes De Préparation
The synthesis of 2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . The bromophenyl group is then introduced through a substitution reaction, and the dioxaborolane moiety is added via a coupling reaction with appropriate boronic acid derivatives . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Des Réactions Chimiques
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dioxaborolane moiety, which can be converted to other functional groups.
Coupling Reactions: The boronic acid derivative can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted bicyclo[1.1.1]pentane derivatives .
Applications De Recherche Scientifique
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere to replace phenyl rings in drug molecules, enhancing their solubility, metabolic stability, and reducing non-specific binding.
Materials Science: The compound’s unique structural properties make it useful in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: It is employed in the design of probes and sensors due to its ability to undergo specific chemical reactions under mild conditions.
Industrial Chemistry: The compound is used in the synthesis of advanced materials and intermediates for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can interact with biological targets in a specific manner . The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins or other biomolecules, modulating their activity . These interactions can affect various molecular pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their substituents, affecting their chemical and biological properties.
Phenylboronic Acids: These compounds have similar boronic acid moieties but lack the strained bicyclic framework, resulting in different reactivity and stability.
Cubanes and Higher Bicycloalkanes: These compounds also feature highly strained structures but differ in their three-dimensional character and saturation levels.
The uniqueness of this compound lies in its combination of a strained bicyclic core with a functional boronic acid derivative, providing a versatile scaffold for various applications .
Propriétés
Formule moléculaire |
C17H22BBrO2 |
|---|---|
Poids moléculaire |
349.1 g/mol |
Nom IUPAC |
2-[3-(2-bromophenyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H22BBrO2/c1-14(2)15(3,4)21-18(20-14)17-9-16(10-17,11-17)12-7-5-6-8-13(12)19/h5-8H,9-11H2,1-4H3 |
Clé InChI |
YIKDEKIGYCTFIV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


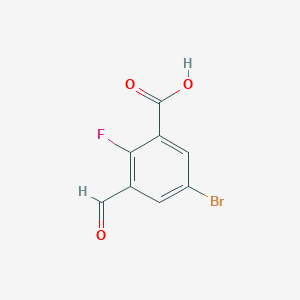
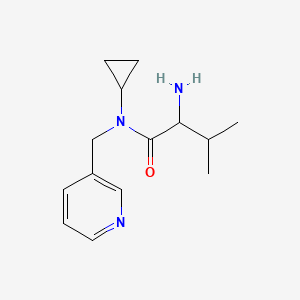





![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
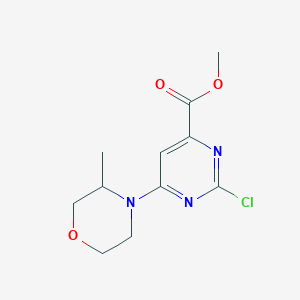
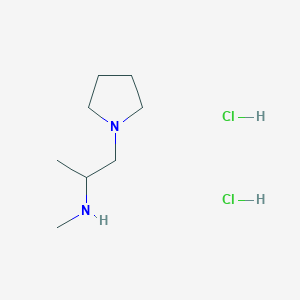
![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)
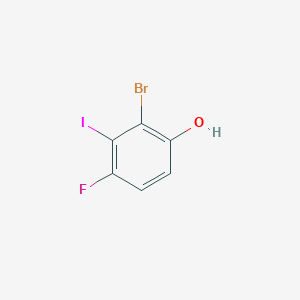

![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
